![molecular formula C14H18N2O2 B3878132 1-benzoyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-ol CAS No. 87885-62-9](/img/structure/B3878132.png)
1-benzoyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are important in medicinal chemistry due to their presence in many therapeutic drugs .
Synthesis Analysis
Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives . This reaction is often catalyzed by vitamin B1 and can yield pyrazoles in 78–92% yields .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The exact structure of “1-benzoyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-ol” would require more specific information.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including condensation with α,β-unsaturated carbonyl compounds, 1,3-dipolar cycloadditions with diazo compounds, and substitution condensation with chalcone and azo compounds .Physical And Chemical Properties Analysis
Pyrazoles are generally solid at room temperature and are highly soluble in water and other polar solvents . The exact physical and chemical properties of “1-benzoyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-ol” would require more specific information.Mechanism of Action
The mechanism of action of pyrazole derivatives in medicinal chemistry is diverse and depends on the specific compound. They have been found to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-hydroxy-3,4,4,5-tetramethylpyrazol-1-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-13(2,3)14(4,18)16(15-10)12(17)11-8-6-5-7-9-11/h5-9,18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTDOWIWFZLPEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1(C)C)(C)O)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389687 | |
Record name | ST073565 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87885-62-9 | |
Record name | ST073565 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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